molecular formula C22H23N5O4S2 B12146477 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12146477
M. Wt: 485.6 g/mol
InChI Key: GCORCNQLMOAJKS-PEZBUJJGSA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a piperazine-carboxylate moiety. Its structural complexity arises from the conjugation of multiple pharmacophoric groups:

  • The thiazolidinone ring (2-thioxo-1,3-thiazolidin-4-one) is associated with antimicrobial and anticancer activities due to sulfur and nitrogen atoms enabling hydrogen bonding and metal chelation .
  • The pyrido[1,2-a]pyrimidin-4-one scaffold is linked to DNA intercalation and kinase inhibition, as seen in pyrimidinone derivatives like dihydropyrimidinones, which exhibit antihypertensive and antibacterial properties .
  • The piperazine-carboxylate group enhances solubility and bioavailability, common in drug candidates targeting neurological and metabolic pathways .

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H23N5O4S2/c1-3-8-27-20(29)16(33-22(27)32)14-15-18(23-17-7-5-6-9-26(17)19(15)28)24-10-12-25(13-11-24)21(30)31-4-2/h3,5-7,9,14H,1,4,8,10-13H2,2H3/b16-14-

InChI Key

GCORCNQLMOAJKS-PEZBUJJGSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final steps involve the introduction of the piperazine and ethyl ester groups. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrido[1,2-a]pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The piperazine-carboxylate moiety distinguishes it from simpler pyrimidinones, offering improved pharmacokinetics .

Physicochemical Properties

While direct data for the target compound is unavailable, analog comparisons suggest trends:

Property Target Compound (Predicted) Dihydropyrimidinones Thiazolidinones
Molecular Weight (g/mol) ~500 250–300 200–250
LogP ~2.5 (moderate lipophilicity) 1.5–2.0 1.0–1.5
Solubility (mg/mL) <0.1 (low) 0.5–1.0 1.0–5.0

The higher molecular weight and lipophilicity of the target compound may limit solubility but enhance membrane permeability compared to smaller analogs .

Pharmacological Activity

Hypothetical Targets Based on Structural Analogs :

  • Kinase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives inhibit cyclin-dependent kinases (CDKs) via π-π stacking interactions .
  • Antimicrobial Activity: Thiazolidinones disrupt bacterial cell walls by binding penicillin-binding proteins .
  • Anticancer Potential: Piperazine-carboxylates enhance DNA intercalation in topoisomerase inhibitors .

Computational Similarity Metrics

3D Similarity Scores (Hypothetical) :

Metric Target vs. Pyrazolo[3,4-d]pyrimidine Target vs. Thiazolidinone
Shape (ST) 0.75 0.85
Feature (CT) 0.60 0.70
ComboT (ST + CT) 1.35 1.55

2D Fingerprint Similarity (Tanimoto Coefficient) :

  • Target vs. Dihydropyrimidinones: ~0.45 (moderate similarity).
  • Target vs. Thiazolidinones: ~0.65 (high similarity).

The higher ComboT and Tanimoto scores with thiazolidinones underscore shared pharmacophoric features, validating their use as lead compounds for optimization .

Biological Activity

The compound ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups, including a piperazine moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone derivative. The molecular formula is C21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S_{2} with a molecular weight of 459.6 g/mol. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S_{2}
Molecular Weight459.6 g/mol
IUPAC Name(5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyKSXYRCIDDHSXBS-SSZFMOIBSA-N

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer activity. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, with some exhibiting GI50 values as low as 0.018 μM against the NCI 60 cancer cell panel . The mechanism of action is believed to involve inhibition of key enzymes associated with cancer proliferation.

Antimicrobial Activity

Compounds similar to ethyl 4-(4-oxo...) have been investigated for their antimicrobial properties. For instance, thiazolidinone derivatives have shown promising results against bacterial strains, suggesting that the thiazolidinone and pyrimidine components contribute to this activity . The specific interactions at the molecular level remain an area for further exploration.

The proposed mechanism involves binding to specific targets within cells, modulating their activity. For example, it may interact with enzymes or receptors critical for cell cycle regulation or apoptosis pathways. This interaction can lead to inhibition of tumor growth or microbial resistance mechanisms.

Case Study 1: Anticancer Activity Evaluation

In a recent study assessing the anticancer potential of related compounds, several derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications in the structure significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives derived from similar structures. The study found that these compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents in clinical settings .

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